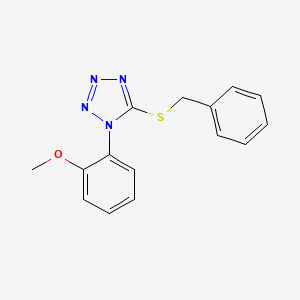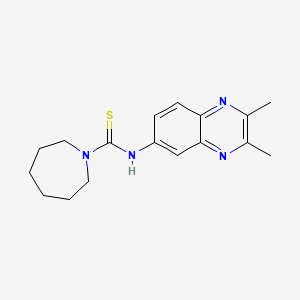![molecular formula C16H18O4 B5768213 4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as methoxyeticyclidine (MEC), is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. MEC has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
MEC acts as an NMDA receptor antagonist by blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. The decrease in the release of these neurotransmitters is thought to be responsible for the antidepressant and anxiolytic effects of MEC.
Biochemical and Physiological Effects:
MEC has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MEC has also been found to increase the density of dendritic spines, which are structures that are involved in the transmission of signals between neurons. These effects suggest that MEC may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MEC in lab experiments is that it is a relatively novel compound, which means that there is still much to be discovered about its mechanism of action and potential therapeutic applications. However, one limitation of using MEC in lab experiments is that it is a psychoactive substance, which means that it may have potential safety concerns.
Orientations Futures
There are a number of future directions for the study of MEC. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate the safety and toxicity of MEC, as well as its potential for abuse.
Méthodes De Synthèse
The synthesis of MEC involves the reaction of 4-ethoxy-3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide and acetic acid. The resulting product is then reduced using lithium aluminum hydride to yield MEC. The purity and yield of MEC can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
MEC has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit N-methyl-D-aspartate (NMDA) receptor antagonism, which is a mechanism of action that is similar to that of ketamine. NMDA receptor antagonists have been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
4-ethoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-19-15-13(18-2)9-8-11-10-6-4-5-7-12(10)16(17)20-14(11)15/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPRWATISQZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)

![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)